3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride
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Overview
Description
3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride is a chemical compound with a complex structure, characterized by a tricyclic ring system and an amino group attached to the first carbon atom of the ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors followed by functional group modifications One common method involves the cyclization of a diene with a dienophile under specific reaction conditions, such as high temperature and pressure, to form the tricyclic structure
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process may involve the use of catalysts to improve the efficiency and yield of the reaction. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes. Its ability to interact with biological molecules makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may inhibit enzyme activity by binding to the active site, preventing substrate access. In drug development, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Specific enzymes may be targeted by the compound, leading to inhibition or activation.
Receptors: The compound may bind to receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrate
2-Amino-2-norbornanecarboxylic acid
WAY-855 (3-amino-tricyclo[2.2.1.02.6]heptane-1,3-dicarboxylic acid)
Uniqueness: 3-Aminotricyclo[22102,6]heptane-1-carboxylic acid;hydrochloride stands out due to its tricyclic structure, which provides unique chemical and physical properties compared to its linear or less complex counterparts
Properties
IUPAC Name |
3-aminotricyclo[2.2.1.02,6]heptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-6-3-1-4-5(6)8(4,2-3)7(10)11;/h3-6H,1-2,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRWGFRONNCKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(C1C3C2N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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